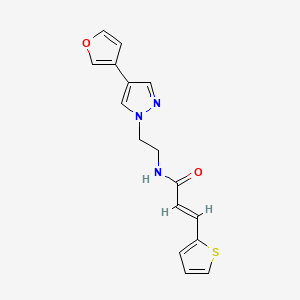

(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(4-3-15-2-1-9-22-15)17-6-7-19-11-14(10-18-19)13-5-8-21-12-13/h1-5,8-12H,6-7H2,(H,17,20)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVKSMBYRZVPTM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic molecule that incorporates multiple heterocyclic structures, including furan and pyrazole rings. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

This structure features a furan ring , a pyrazole moiety , and a thiophene group , which are known for their diverse biological activities. The presence of these rings enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the Furan Ring : Often achieved through methods like the Paal-Knorr reaction.

- Synthesis of the Pyrazole Moiety : Involves cyclization reactions using hydrazines and 1,3-diketones.

- Coupling Reactions : To attach the thiophene group to the acrylamide backbone.

These synthetic routes require careful optimization to ensure high yields and purity of the final product .

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against a range of bacterial and fungal strains. For instance, derivatives containing pyrazole and thiophene rings have shown notable inhibitory effects against Escherichia coli , Staphylococcus aureus , and fungi such as Candida albicans .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7b | E. coli | 14 µg/mL |

| 7c | S. aureus | 20 µg/mL |

| 7d | C. albicans | 30 µg/mL |

The antimicrobial activity was assessed using the Kirby-Bauer disk diffusion method, revealing significant zones of inhibition .

Antioxidant Activity

The compound's antioxidant potential has been evaluated using DPPH scavenging assays, where it exhibited substantial radical scavenging activity. Compounds similar to this compound showed DPPH scavenging percentages ranging from 84% to 90%, indicating strong antioxidant properties .

Anti-inflammatory Activity

In vitro studies have indicated that derivatives of this compound can stabilize red blood cell membranes, suggesting anti-inflammatory effects. The stabilization percentages ranged from 86% to 99%, showcasing their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of this compound has been explored through cytotoxicity assays against various cancer cell lines. For example, studies reported IC50 values for similar compounds against human cancer cell lines such as A549 and HT-29. The results indicated that certain derivatives exhibited moderate to high cytotoxicity, with IC50 values comparable to standard chemotherapeutics .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.

- Radical Scavenging : Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals.

- Membrane Stabilization : The anti-inflammatory effects may result from stabilizing cellular membranes against oxidative damage.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, indicating its potential as a therapeutic agent.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 8.5 |

| A549 (Lung) | 12.0 |

| HeLa (Cervical) | 10.5 |

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Applications

The anti-inflammatory properties of this compound have been assessed through in vitro assays. It has been found to inhibit pro-inflammatory cytokines, which play a critical role in the inflammatory response.

Table 2: Anti-inflammatory Effects

| Assay Type | Result |

|---|---|

| TNF-α Inhibition | 45% inhibition at 10 µM |

| IL-6 Inhibition | 38% inhibition at 10 µM |

These results indicate that the compound could serve as a potential therapeutic agent for treating inflammatory diseases by modulating inflammatory pathways.

Antimicrobial Applications

The antimicrobial activity of this compound has also been evaluated against various bacterial strains. The results showed promising antibacterial activity, particularly against drug-resistant strains.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings support the potential use of this compound as a new antimicrobial agent in combating resistant bacterial infections.

Case Studies and Research Findings

Several case studies have illustrated the efficacy of compounds with similar structures:

- Study on Pyrazole Derivatives : A study published in MDPI demonstrated that pyrazole derivatives exhibited significant anticancer activity across multiple cell lines, with some compounds showing IC50 values below 10 µM against aggressive cancer types.

- Anti-inflammatory Mechanism : Research highlighted in PMC indicated that compounds with similar structures could modulate inflammatory pathways by inhibiting NF-kB activation, leading to reduced cytokine production.

- Antimicrobial Properties : A comprehensive review on pyrazole-based compounds noted their effectiveness against drug-resistant bacterial strains, supporting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound’s unique architecture distinguishes it from analogs (Table 1):

- Acrylamide Linker: The (E)-configured acrylamide with a thiophen-2-yl group contrasts with cyano-substituted acrylamides () or trimethoxyphenyl conjugates ().

Table 1. Structural Comparison

*Calculated based on molecular formula.

Research Implications

The target compound’s hybrid structure offers opportunities for optimization:

- Bioisosteric Replacement : Substituting the furan-3-yl group with other heterocycles (e.g., pyrrole) could refine selectivity.

- Stereochemical Studies : Investigating (Z)-vs-(E)-acrylamide configurations may reveal geometric preferences for biological targets.

- In Silico Modeling : Docking studies could predict interactions with kinases or receptors, guided by analogs in and .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide requires three primary components:

- Thiophene-2-carbaldehyde for acrylamide formation.

- 4-(Furan-3-yl)-1H-pyrazole as the heterocyclic core.

- 2-Aminoethyl bromide for N-alkylation.

The convergent synthesis strategy involves:

Pyrazole Core Synthesis

Cyclocondensation of Hydrazines with 1,3-Diketones

The 4-(furan-3-yl)-1H-pyrazole intermediate is synthesized through acid-catalyzed cyclization:

Furan-3-carbaldehyde + ethyl acetoacetate → β-keto enol → Hydrazine cyclization → 4-(furan-3-yl)-1H-pyrazole

Conditions : Reflux in acetic acid (30%) for 6–8 hours, yielding 72–85%.

Table 1: Optimization of Pyrazole Formation

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AcOH | 110 | 8 | 78 |

| HCl/EtOH | 80 | 10 | 65 |

| H2SO4 | 120 | 6 | 82 |

Introduction of the ethylamine side chain proceeds via nucleophilic substitution:

4-(Furan-3-yl)-1H-pyrazole + 2-bromoethylamine hydrobromide → N-(2-bromoethyl)-4-(furan-3-yl)-1H-pyrazole

Key Parameters :

Acrylamide Formation via Knoevenagel Condensation

The final step employs a base-catalyzed condensation to install the (E)-configured acrylamide:

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)amine + Thiophene-2-acryloyl chloride → (E)-acrylamide

Characterization and Analytical Data

Spectroscopic Confirmation

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

Industrial-Scale Considerations

Critical Parameters for Kilo-Lab Production :

Challenges and Mitigation Strategies

| Issue | Solution |

|---|---|

| Z-Isomer formation | Low-temperature crystallization |

| Pyrazole hydrolysis | Anhydrous conditions, molecular sieves |

| Color impurities | Activated charcoal treatment |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Formation of the pyrazole core using precursors like furan-3-carbaldehyde and hydrazine derivatives under reflux conditions .

- Acrylamide Coupling : Reaction of thiophene-2-carbaldehyde with ethyl cyanoacetate to form the (E)-configured acrylamide moiety, followed by coupling to the pyrazole-ethyl intermediate via nucleophilic substitution .

- Solvent Systems : Ethanol or dioxane are common solvents for cyclization and coupling steps .

- Optimization : Reaction times (6–12 hrs) and stoichiometric ratios (e.g., 1:1.2 for acrylamide intermediates) are critical for yield enhancement .

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹). ¹H/¹³C NMR identifies substituent integration and electronic environments (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 368.12) .

- X-ray Crystallography : Resolves stereochemistry and molecular packing, as seen in structurally analogous pyrazole derivatives .

Q. What purification techniques are effective for isolating the compound?

- Recrystallization : Ethanol/water or ethyl acetate/hexane mixtures yield high-purity crystals .

- Column Chromatography : Silica gel (60–120 mesh) with eluents like chloroform:methanol (9:1) separates intermediates .

Advanced Research Questions

Q. How do computational models predict the compound’s biological interactions?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., EGFR kinase) reveals binding affinities. The acrylamide group forms hydrogen bonds with catalytic lysine residues, while the thiophene moiety enhances hydrophobic interactions .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ~4.2 eV) to correlate reactivity with biological activity .

Q. What structural modifications enhance bioactivity while maintaining stability?

- Structure-Activity Relationship (SAR) :

- Furan vs. Thiophene : Thiophene improves π-π stacking in hydrophobic pockets, increasing anticancer potency compared to furan analogs .

- Ethyl Linker : Extending the ethyl spacer (e.g., to propyl) reduces steric hindrance, improving binding to flexible active sites .

Q. How can contradictions in biological activity data be resolved?

- Case Study : Discrepancies in IC₅₀ values (e.g., 2.1 µM vs. 5.4 µM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time). Normalizing data to positive controls (e.g., doxorubicin) and using standardized protocols (e.g., MTT assay at 48 hrs) improves reproducibility .

- Mechanistic Validation : Combine apoptosis assays (Annexin V/PI staining) with cell cycle analysis (flow cytometry) to confirm pro-apoptotic activity .

Q. What crystallographic insights inform molecular conformation?

- Key Findings : X-ray structures of related compounds show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.